3-Hydroxy-N-(2,4,6-trimethylphenyl)-8-azabicyclo(3.2.1)octane-8-acetamide monohydrochloride
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Overview
Description
3-Hydroxy-N-(2,4,6-trimethylphenyl)-8-azabicyclo(3.2.1)octane-8-acetamide monohydrochloride is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(2,4,6-trimethylphenyl)-8-azabicyclo(3.2.1)octane-8-acetamide monohydrochloride typically involves multiple steps, including the formation of the azabicyclo structure, introduction of the hydroxy group, and acetamide formation. Common reagents used in these reactions include:
Azabicyclo formation: Cyclization reactions using amines and alkyl halides.
Hydroxy group introduction: Hydroxylation reactions using oxidizing agents.
Acetamide formation: Acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
3-Hydroxy-N-(2,4,6-trimethylphenyl)-8-azabicyclo(32
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to receptors: Modulating receptor activity to produce a biological effect.
Enzyme inhibition: Inhibiting enzyme activity to alter metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-N-(2,4,6-trimethylphenyl)-8-azabicyclo(3.2.1)octane-8-acetamide
- N-(2,4,6-trimethylphenyl)-8-azabicyclo(3.2.1)octane-8-acetamide
Uniqueness
The presence of the hydroxy group and the specific azabicyclo structure may confer unique biological activities and chemical properties, distinguishing it from similar compounds.
Properties
CAS No. |
123202-95-9 |
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Molecular Formula |
C18H27ClN2O2 |
Molecular Weight |
338.9 g/mol |
IUPAC Name |
2-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-11-6-12(2)18(13(3)7-11)19-17(22)10-20-14-4-5-15(20)9-16(21)8-14;/h6-7,14-16,21H,4-5,8-10H2,1-3H3,(H,19,22);1H |
InChI Key |
TUAFQLVZOLQRPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3CCC2CC(C3)O)C.Cl |
Origin of Product |
United States |
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